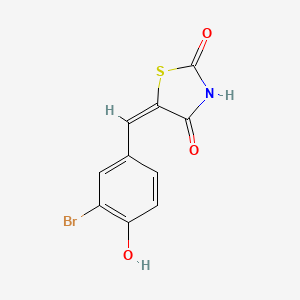![molecular formula C22H19N3O3 B3737545 3-isopropoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3737545.png)
3-isopropoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide
Vue d'ensemble
Description
3-isopropoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical name, GSK-3 inhibitor VIII, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
Mécanisme D'action
The mechanism of action of 3-isopropoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves the inhibition of GSK-3 activity. GSK-3 is a serine/threonine kinase that is involved in several cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. Inhibition of GSK-3 by this compound leads to the activation of several downstream signaling pathways, including the Wnt/β-catenin pathway, which is involved in neuronal development and synaptic plasticity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of GSK-3 by this compound has been shown to have several effects on cellular processes, including the regulation of gene expression, apoptosis, cell cycle progression, and glycogen metabolism. In addition, this compound has been shown to have neuroprotective effects and potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-isopropoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its ability to selectively inhibit GSK-3 activity. This compound has been shown to have minimal off-target effects and is highly specific for GSK-3. However, one of the major limitations of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 3-isopropoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One of the major areas of research is the potential therapeutic applications of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, there is ongoing research into the development of more potent and selective GSK-3 inhibitors based on the structure of this compound. Finally, there is also research into the potential use of this compound as a tool for studying the role of GSK-3 in cellular processes and disease states.
Applications De Recherche Scientifique
3-isopropoxy-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been extensively studied for its potential applications in scientific research. One of the major applications of this compound is in the field of neuroscience, where it has been studied for its ability to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a key enzyme involved in several cellular processes, including neuronal development, apoptosis, and synaptic plasticity. Inhibition of GSK-3 by this compound has been shown to have neuroprotective effects and has potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
3-propan-2-yloxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-14(2)27-18-5-3-4-16(12-18)21(26)24-17-6-7-20-19(13-17)25-22(28-20)15-8-10-23-11-9-15/h3-14H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVGWBXKGMSKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3737468.png)


![methyl 4-{2,5-dimethyl-3-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3737488.png)
![3,5-dichloro-4-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B3737495.png)
![methyl 4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoate](/img/structure/B3737497.png)
![4-{[5-(4-bromophenyl)-2-oxo-3(2H)-furanylidene]methyl}-1,3-phenylene diacetate](/img/structure/B3737504.png)
![1-(3,4-dimethylphenyl)-5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3737512.png)
![N~1~-(4-chlorophenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3737517.png)
![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3737530.png)
![dimethyl {3-ethoxy-5-iodo-4-[(4-nitrobenzyl)oxy]benzylidene}malonate](/img/structure/B3737554.png)
![5-{[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3737557.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B3737558.png)
![2-imino-5-[3-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B3737559.png)
